molecular formula C15H12F2N4S B12131603 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12131603
M. Wt: 318.3 g/mol
InChI Key: JTYAKRPXDSDDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by the introduction of fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the fluorophenyl groups or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorophenyl groups enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)-5-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine stands out due to its unique combination of fluorophenyl and methylthio substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12F2N4S

Molecular Weight

318.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12F2N4S/c16-12-7-3-1-5-10(12)9-22-15-20-19-14(21(15)18)11-6-2-4-8-13(11)17/h1-8H,9,18H2

InChI Key

JTYAKRPXDSDDAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.